Ub4ix

Ubiquitin-proteasome system Deubiquitinase inhibition Proteasome protection assay

Ub4ix is the only macrocyclic peptide that selectively binds K48-linked ubiquitin dimers with high affinity, protecting chains from DUB cleavage and preventing proteasomal degradation. Unlike broad-spectrum inhibitors like MG132, Ub4ix enables precise dissection of K48-specific ubiquitin signaling without disrupting global proteostasis. Its cyclic conformation is essential for activity; linear analogs show no protective effect. Ideal for DUB inhibition assays (e.g., OTUB1 IC50 ~2 µM), apoptosis studies (HeLa IC50 1.6 µM), and SAR development. Ensure your research accuracy—purchase the genuine Ub4ix with verified bioactivity.

Molecular Formula C84H106N18O23S
Molecular Weight 1767.9 g/mol
Cat. No. B15564866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUb4ix
Molecular FormulaC84H106N18O23S
Molecular Weight1767.9 g/mol
Structural Identifiers
InChIInChI=1S/C84H106N18O23S/c1-7-43(6)72-84(125)101-65(74(115)89-36-66(85)105)39-126-40-68(107)92-58(27-45-33-86-52-17-11-8-14-49(45)52)78(119)94-55(24-41(2)3)75(116)95-57(26-44-20-22-48(104)23-21-44)77(118)93-56(25-42(4)5)76(117)98-62(31-70(110)111)81(122)99-63(32-71(112)113)82(123)100-64(38-103)73(114)90-37-67(106)91-61(30-69(108)109)80(121)96-59(28-46-34-87-53-18-12-9-15-50(46)53)79(120)97-60(83(124)102-72)29-47-35-88-54-19-13-10-16-51(47)54/h8-23,33-35,41-43,55-65,72,86-88,103-104H,7,24-32,36-40H2,1-6H3,(H2,85,105)(H,89,115)(H,90,114)(H,91,106)(H,92,107)(H,93,118)(H,94,119)(H,95,116)(H,96,121)(H,97,120)(H,98,117)(H,99,122)(H,100,123)(H,101,125)(H,102,124)(H,108,109)(H,110,111)(H,112,113)/t43-,55-,56-,57-,58+,59-,60-,61-,62-,63-,64-,65-,72-/m0/s1
InChIKeyYJXMJZDKFPZVBL-BSZGTXCISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ub4ix: Macrocyclic Peptide Binder for Selective Modulation of K48-Linked Ubiquitin Chains


Ub4ix (CAS 2396736-46-0) is a macrocyclic peptide that selectively binds to lysine 48-linked ubiquitin dimers (K48-Ub2), with significantly higher affinity than its linear counterparts [1]. It functions as a DUB/26S proteasome inhibitor by protecting K48-linked ubiquitin chains from cleavage by deubiquitinating enzymes (DUBs), thereby preventing the proteasomal degradation of ubiquitin-tagged proteins .

Ub4ix: Why Macrocyclic Conformation and Linkage Specificity Are Non-Interchangeable in Ubiquitin Research


Generic substitution with other proteasome inhibitors or linear peptides fails to replicate Ub4ix's dual mechanism of action: selective binding to K48-linked ubiquitin chains and inhibition of DUB-mediated deubiquitination. The cyclic conformation is essential for high-affinity binding and cellular activity, as linear Ub4ix shows no protective effect on K48-linked ubiquitin chains [1]. Furthermore, broad-spectrum proteasome inhibitors like MG132 lack the chain-linkage specificity of Ub4ix, which is critical for dissecting ubiquitin signaling pathways without disrupting global proteostasis [2].

Ub4ix Quantitative Differentiation: Head-to-Head Data Against Closest Analogs


Cyclic Ub4ix Protects K48-Linked Substrates from Proteasomal Degradation, Whereas Linear Ub4ix Shows No Protection

In a direct head-to-head comparison, cyclic Ub4ix at 5 µM protected HA-α-globin-K48Ub4 substrate from 26S proteasome-mediated degradation in vitro, showing activity comparable to the direct proteasome inhibitor MG132. In contrast, linear Ub4ix offered no protection, resulting in complete degradation of the substrate [1].

Ubiquitin-proteasome system Deubiquitinase inhibition Proteasome protection assay

Ub4ix Inhibits HeLa Cell Viability with an IC50 of 1.6 µM, Comparable to MG132 in Apoptosis Induction

In HeLa cells, Ub4ix reduced cell viability with an IC50 value of 1.6 µM after 48 hours of incubation . When tested at 10 µM for 24 and 48 hours, Ub4ix induced apoptosis at levels comparable to the broad-spectrum proteasome inhibitor MG132 [1].

Cancer cell biology Cytotoxicity assay Apoptosis induction

Ub4ix Inhibits OTUB1-Mediated Cleavage of K48-Ub2 with an IC50 of ~2 µM

In a DUB inhibition assay, Ub4ix inhibited the K48-linked specific DUB OTUB1 in a dose-dependent manner, with an IC50 value of approximately 2 µM, which is similar to the substrate concentration (K48Ub2 initially at 2 µM) [1].

Deubiquitinase assay Enzyme inhibition Ubiquitin chain cleavage

Ub4ix Demonstrates Cellular Uptake and Retention Across Multiple Cell Lines

Fluorescein-labeled Ub4ix (20 µM) showed time-dependent internalization into HeLa cells and was retained after washing in HeLa, U2OS osteosarcoma, and U87 primary glioblastoma cells, whereas fluorescein alone was lost [1].

Cell permeability Peptide uptake Fluorescence microscopy

Ub4ix Application Scenarios: Targeted Ubiquitin Signaling Research and Proteasome Pathway Studies


Dissecting K48-Linked Ubiquitin Signaling Pathways in Cell-Based Assays

Ub4ix is an ideal tool for researchers investigating the specific role of K48-linked ubiquitin chains in proteasomal degradation. Its ability to enter cells and protect endogenous K48-linked chains from DUBs allows for the study of ubiquitin-dependent signaling events with a level of specificity not achievable with broad-spectrum proteasome inhibitors like MG132 [1]. The demonstrated IC50 of 1.6 µM in HeLa cells provides a quantitative benchmark for dose-response experiments .

In Vitro DUB Inhibition and Ubiquitin Chain Protection Assays

Ub4ix can be used to inhibit specific DUBs, such as OTUB1, with an IC50 of approximately 2 µM, preventing the cleavage of K48-linked di- and tetra-ubiquitin chains [1]. This makes it a valuable reagent for in vitro biochemical assays aimed at understanding DUB substrate specificity and the dynamics of ubiquitin chain editing.

Investigating the Mechanism of Apoptosis Induction via Ubiquitin-Proteasome System Perturbation

Ub4ix induces apoptosis in HeLa cells at levels comparable to MG132 [1], but through a distinct, K48-linkage-specific mechanism. This allows researchers to probe the specific contribution of K48-linked ubiquitin chain accumulation to the initiation of programmed cell death, providing a more targeted approach than using general proteasome inhibitors.

Structure-Activity Relationship (SAR) Studies of Macrocyclic Ubiquitin Binders

The well-characterized structure of Ub4ix, including its cyclic sequence (cyclo(Ac-{d-Trp}-Leu-Tyr-Leu-Asp-Asp-Ser-Gly-Asp-Trp-Trp-Ile-Cys)-Gly-NH2, cyclized via thioether) [1], serves as a validated starting point for SAR studies aimed at developing next-generation modulators of K48-linked ubiquitin chains with improved affinity or pharmacokinetic properties.

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